2-Acetylaminocarbazole
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Overview
Description
2-Acetylaminocarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylaminocarbazole typically involves the acetylation of aminocarbazole. One common method is the reaction of aminocarbazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylaminocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to aminocarbazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
2-Acetylaminocarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Acetylaminocarbazole and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives can intercalate into DNA, inhibiting topoisomerase and telomerase activities, which are crucial for cancer cell proliferation . Additionally, they may interact with various enzymes and receptors, modulating their activities and leading to therapeutic effects .
Comparison with Similar Compounds
Carbazole: The parent compound, known for its photochemical stability and charge transport properties.
N-Vinylcarbazole: Used in the production of polyvinylcarbazole, a material with excellent photoconductive properties.
2,7-Dibromocarbazole: A derivative used in the synthesis of conjugated polymers for optoelectronic applications.
Uniqueness: 2-Acetylaminocarbazole stands out due to its specific acetyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
63020-20-2 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(9H-carbazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8,16H,1H3,(H,15,17) |
InChI Key |
QYMUFCDNSROFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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